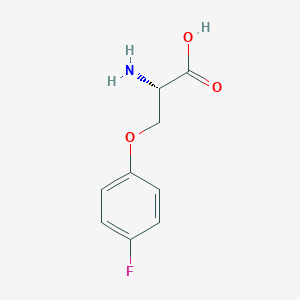

O-(4-Fluorophenyl)-L-serine

Description

O-(4-Fluorophenyl)-L-serine is a fluorinated derivative of the amino acid L-serine, where a 4-fluorophenyl group is esterified to the hydroxyl side chain. This modification introduces unique steric and electronic properties, making it a compound of interest in medicinal chemistry, materials science, and catalysis. The fluorophenyl moiety influences molecular planarity, solubility, and reactivity, distinguishing it from non-fluorinated analogs.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHNRDRCQDYEEE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluorophenyl)-L-serine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (S)-2-amino-3-bromopropanoic acid.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorophenol reacts with (S)-2-amino-3-bromopropanoic acid in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired O-(4-Fluorophenyl)-L-serine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluorophenyl)-L-serine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

O-(4-Fluorophenyl)-L-serine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Fluorophenyl)-L-serine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Steric and Electronic Effects

- O-(4-Fluorophenyl)-L-serine vs. Metalloporphyrins with 4-Fluorophenyl Groups: The 4-fluorophenyl substituent induces steric repulsion in metalloporphyrins, leading to nonplanar macrocyclic structures. Similar steric effects are expected in O-(4-fluorophenyl)-L-serine, where the bulky aromatic group may distort the serine backbone .

- Comparison with O-(2,3-Difluorophenyl)-L-serine: The difluorinated analog has two fluorine atoms at the 2- and 3-positions, increasing steric hindrance and electronic withdrawal compared to the mono-fluorinated 4-fluorophenyl derivative. This difference may alter reactivity in nucleophilic substitution or addition reactions .

Molecular Conformations

- Isostructural Fluorophenyl Derivatives : Compounds like 4-(4-fluorophenyl)-thiazole derivatives exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly to the molecular plane . This suggests that O-(4-fluorophenyl)-L-serine may adopt similar conformational flexibility, depending on the local environment.

Acylation of L-Serine Derivatives

- O-(hexa-3,5-dienoyl)-L-serine: Synthesized via enzymatic catalysis (CvOASS) with O-acetyl-L-serine, achieving yields of 22.4–29% . This method highlights the challenges of acylating serine with bulky groups, which may parallel the synthesis of O-(4-fluorophenyl)-L-serine.

- O-(n-octanoyl)-L-serine: Integrated into cavitands for stabilization, suggesting that fluorophenyl analogs could be synthesized using similar hydrophobic interaction-driven protocols .

Yield Optimization

- Lower yields in acylated serines (e.g., 22.4% for hexa-3,5-dienoyl) indicate inefficiencies in purification or side reactions, a hurdle likely relevant to O-(4-fluorophenyl)-L-serine synthesis .

Physicochemical Properties

*Inferred from similar fluorophenyl compounds.

Reactivity in Organic Reactions

- O-(2,3-Difluorophenyl)-L-serine : Participates in nucleophilic substitutions and additions due to electron-withdrawing fluorine atoms, enhancing reaction rates and product purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.